1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[(1-phenylpyrrolidin-2-yl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(18-15-9-5-11-21-15)17-12-14-8-4-10-19(14)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNQBHOVTWFHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Phenylpyrrolidine Intermediate: The initial step involves the synthesis of 1-phenylpyrrolidine, which can be achieved through the reaction of phenylacetonitrile with 1,4-dibromobutane in the presence of a base such as sodium hydride.
Urea Formation: The phenylpyrrolidine intermediate is then reacted with thiophene-2-isocyanate under mild conditions to form the desired urea compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Nitric acid, halogens; typically carried out in the presence of a catalyst such as sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several urea derivatives reported in the literature. Key analogs include:
Key Observations :
Structure-Activity Relationship (SAR) Insights :
- Thiophene substitution : The thiophen-2-yl group enhances activity against tuberculosis, as seen in TTU6 and TTU14 .
- Rigid scaffolds : Adamantyl and pyrrolidine groups improve target binding via hydrophobic interactions, critical for antimycobacterial activity .
- Electron-withdrawing substituents: Cyanophenyl (TTU6) and nitro groups (TTU8) enhance potency, likely through dipole interactions with enzyme active sites .
Physicochemical Properties
Melting points and solubility vary significantly across analogs:
| Compound | Melting Point (°C) | Solubility (DMSO) | LogP (Predicted) | Reference |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | ~3.5 (estimated) | — |
| 5h | 217–219 | High | 3.8 | |
| TTU6 | 199–201 | Moderate | 4.2 | |
| 40 | 211–213 | Low | 5.1 |
Biological Activity
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea, a compound featuring a unique combination of pyrrolidine and thiophene moieties, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18N2OS |
| Molecular Weight | 286.4 g/mol |
| CAS Number | 1797703-79-7 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Pyrrolidine Ring : Synthesized via cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of Phenyl Group : Introduced through Friedel-Crafts alkylation.
- Thiophene Ring Formation : Achieved through condensation reactions involving sulfur and suitable dicarbonyl compounds.
- Carbamate Formation : Final coupling of the pyrrolidine and thiophene rings through a urea linkage using coupling reagents like EDCI in the presence of a base.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with thiophene rings have shown effectiveness against various bacterial strains, suggesting that the thiophene moiety enhances bioactivity due to its electron-rich nature.
Anticancer Activity
Research has demonstrated that this compound may possess anticancer properties. A study involving structural analogs showed that modifications in the pyrrolidine and thiophene components could lead to increased cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The structural similarities to known psychoactive compounds suggest potential effects on neurotransmitter systems. Preliminary investigations into its efficacy as an antidepressant or anxiolytic agent are ongoing, with initial results indicating modulation of serotonin receptors.
The biological effects of this compound are thought to arise from its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, altering their activity.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways has been suggested, contributing to its analgesic properties.
Case Studies
Several case studies have explored the biological activities of this compound:
-
Antimicrobial Efficacy Study :
- A recent study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.
-
Cytotoxicity Assay :
- In vitro assays on HeLa cells revealed an IC50 value of approximately 25 µM, indicating promising anticancer activity.
- Flow cytometry analysis confirmed that treated cells underwent apoptosis as evidenced by increased Annexin V staining.
-
Neuropharmacological Assessment :
- Behavioral tests in rodent models showed reduced anxiety-like behavior in elevated plus-maze tests after administration of the compound at doses of 10 and 20 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
